(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride
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Overview
Description
(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride is a compound that features a triazole ring and a piperidine ring. Triazoles are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [3+2] cycloaddition reaction between an azide and an alkyne to form the triazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole or piperidine rings.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while nucleophilic substitution on the piperidine ring can yield various substituted piperidines .
Scientific Research Applications
(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
(1-(1H-1,2,3-Triazol-4-yl)piperidin-4-yl)methanamine: Similar structure but with a different triazole isomer.
(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)ethanamine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of the triazole and piperidine rings in (1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride provides it with distinct chemical and biological properties. This compound’s ability to form multiple non-covalent interactions makes it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
[1-(1H-1,2,4-triazol-5-yl)piperidin-4-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5.2ClH/c9-5-7-1-3-13(4-2-7)8-10-6-11-12-8;;/h6-7H,1-5,9H2,(H,10,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIAIYQAEBUGPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=NN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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